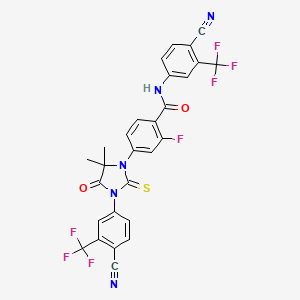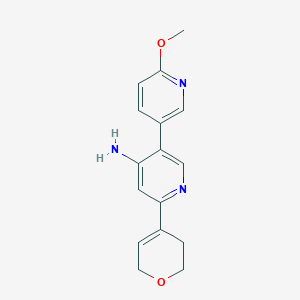
6-(3,6-dihydro-2H-pyran-4-yl)-6'-methoxy-3,3'-bipyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bipyridine core, which is a common motif in many biologically active molecules and coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the bipyridine core, followed by the introduction of the pyran and methoxy groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original molecule.
Aplicaciones Científicas De Investigación
6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways.
Industry: It can be used in the synthesis of advanced materials or as an intermediate in the production of other valuable compounds.
Mecanismo De Acción
The mechanism by which 6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The bipyridine core can also coordinate with metal ions, forming complexes that can catalyze various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester
Uniqueness
6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C16H17N3O2 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
2-(3,6-dihydro-2H-pyran-4-yl)-5-(6-methoxypyridin-3-yl)pyridin-4-amine |
InChI |
InChI=1S/C16H17N3O2/c1-20-16-3-2-12(9-19-16)13-10-18-15(8-14(13)17)11-4-6-21-7-5-11/h2-4,8-10H,5-7H2,1H3,(H2,17,18) |
Clave InChI |
GHZPFOBSTQTOKY-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C2=CN=C(C=C2N)C3=CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
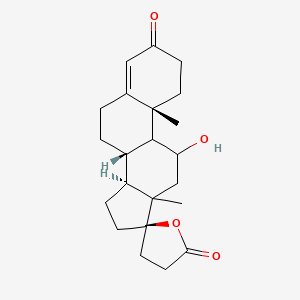
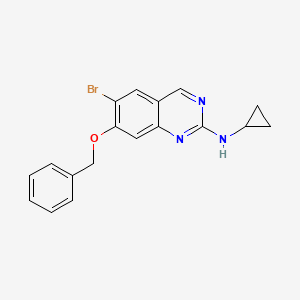
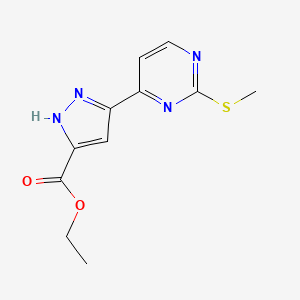
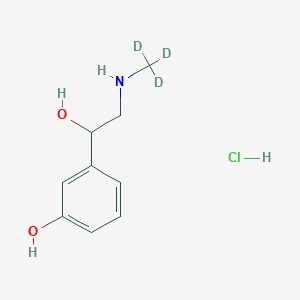


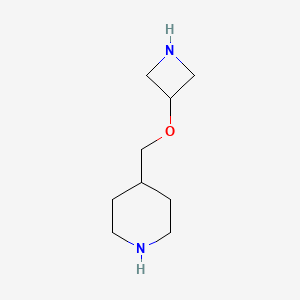
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)

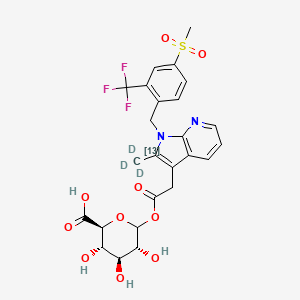
![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)
